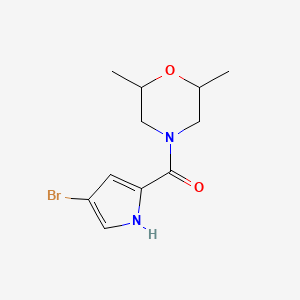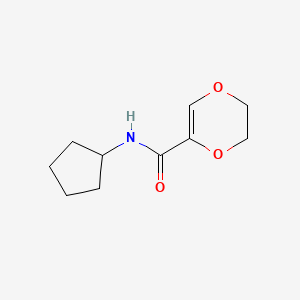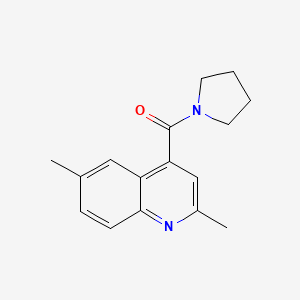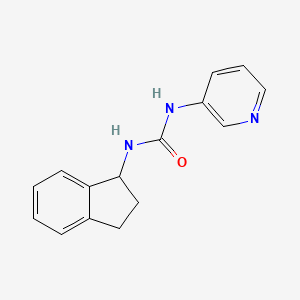![molecular formula C16H19N3O2 B7466366 3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7466366.png)
3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one, also known as MDPV, is a synthetic cathinone that has gained popularity in the scientific research community due to its potential as a psychoactive substance. MDPV is classified as a Schedule I drug in the United States, which means that it is illegal to use, possess, or distribute for any purpose.
Mecanismo De Acción
3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one acts on the dopamine transporter, inhibiting the reuptake of dopamine into the presynaptic neuron. This results in increased levels of dopamine in the synaptic cleft, which can lead to increased activation of dopaminergic receptors. The exact mechanism of action of 3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one is not fully understood, but it is thought to involve the binding of 3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one to the dopamine transporter and the subsequent inhibition of dopamine reuptake.
Biochemical and Physiological Effects:
3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can lead to increased feelings of euphoria and alertness. It has also been shown to increase heart rate, blood pressure, and body temperature, which can have negative health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one has several advantages for use in lab experiments. It is a potent dopamine reuptake inhibitor, which makes it useful for studying the effects of dopamine on the brain. It is also relatively easy to synthesize, which makes it accessible to researchers. However, 3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one is a Schedule I drug, which makes it illegal to use without a license from the Drug Enforcement Administration. This can make it difficult for researchers to obtain and use in their experiments.
Direcciones Futuras
There are several future directions for research involving 3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one. One area of interest is the development of new drugs that are based on 3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one but have fewer negative health effects. Another area of interest is the study of the long-term effects of 3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one use on the brain and body. Finally, there is a need for more research on the potential therapeutic uses of 3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one, such as in the treatment of depression or other psychiatric disorders.
Métodos De Síntesis
3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one can be synthesized using a variety of methods, including the reaction of 1-(4-methylphenyl)-2-nitropropene with hydrazine hydrate, followed by reaction with acetic anhydride and pyrrolidine. Other methods involve the use of reagents such as sodium azide and phosphorus oxychloride.
Aplicaciones Científicas De Investigación
3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one has been used in scientific research to study its effects on the central nervous system. Specifically, it has been shown to act as a potent dopamine reuptake inhibitor, which can lead to increased levels of dopamine in the brain. This can result in feelings of euphoria, increased energy, and heightened alertness.
Propiedades
IUPAC Name |
3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-4-6-13(7-5-12)16-18-17-14(21-16)8-9-15(20)19-10-2-3-11-19/h4-7H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSLWWBGNLCEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466290.png)
![1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466294.png)
![3-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7466302.png)

![N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide](/img/structure/B7466325.png)


![1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466344.png)

![1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466362.png)


![3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile](/img/structure/B7466389.png)